Fluoropolyoxin M

Antibacterial Streptococcus faecalis Escherichia coli

Fluoropolyoxin M (5-fluoropolyoxin M; CAS 50355-68-5) is a semi-synthetic, fluorinated analog of the naturally occurring peptidyl nucleoside antibiotic complex, the polyoxins. Its molecular formula is C16H22FN5O11 with a molecular weight of 479.37 g/mol.

Molecular Formula C16H22FN5O11
Molecular Weight 479.37 g/mol
Cat. No. B15565114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoropolyoxin M
Molecular FormulaC16H22FN5O11
Molecular Weight479.37 g/mol
Structural Identifiers
InChIInChI=1S/C16H22FN5O11/c17-5-2-22(16(31)21-11(5)26)13-9(25)8(24)10(33-13)7(14(28)29)20-12(27)6(18)1-4(23)3-32-15(19)30/h2,4,6-10,13,23-25H,1,3,18H2,(H2,19,30)(H,20,27)(H,28,29)(H,21,26,31)/t4-,6+,7+,8+,9-,10-,13-/m1/s1
InChIKeyKYULUFZXTXHJAF-XYABQYAMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fluoropolyoxin M: A Critical Review for Scientific Procurement and Assay Design


Fluoropolyoxin M (5-fluoropolyoxin M; CAS 50355-68-5) is a semi-synthetic, fluorinated analog of the naturally occurring peptidyl nucleoside antibiotic complex, the polyoxins [1]. Its molecular formula is C16H22FN5O11 with a molecular weight of 479.37 g/mol [2]. It is biosynthetically derived via the directed fermentation of *Streptomyces cacaoi* in the presence of 5-fluorouracil, which replaces the natural uracil base in the nucleoside moiety, resulting in an 'aberrant' antibiotic .

The Inadequacy of Generic Polyoxins: The Specific Case for Fluoropolyoxin M Procurement


The polyoxin family is a complex mixture of structurally and functionally distinct components. While polyoxins A, B, and D are well-characterized, potent, and specific chitin synthase inhibitors with established agricultural antifungal applications, Fluoropolyoxin M is an 'aberrant' fluorinated analog that fundamentally diverges from this canonical activity profile [1]. Adding a single fluorine atom at the 5-position of the pyrimidine ring does not simply enhance potency against the primary target; it creates a distinctly different biological entity. This compound has lost its potent antifungal activity and instead exhibits a weaker, broad-spectrum antibacterial profile, with an activity spectrum that is demonstrably different from its closest analog, Fluoropolyoxin L . Therefore, any research protocol requiring an inhibitor of fungal cell wall synthesis, a probe for chitin synthase biology, or an agricultural fungicide cannot substitute a generic polyoxin or Fluoropolyoxin M for one another. The selection of Fluoropolyoxin M is valid only for a narrowly defined set of research applications, primarily as a biochemical probe for the study of the polyoxin biosynthetic machinery and its substrate flexibility.

Fluoropolyoxin M Quantitative Performance Benchmarks: Comparative Analysis Against Closest Analogs


Divergent Antibacterial Potency: Fluoropolyoxin M Demonstrates Significantly Weaker Activity Compared to Fluoropolyoxin L

A direct comparative study of the biological activity of the two main aberrant 5-fluoropolyoxins reveals a significant potency differential. Fluoropolyoxin M exhibits quantifiably weaker antibacterial activity than its direct structural analog, Fluoropolyoxin L, against key indicator organisms .

Antibacterial Streptococcus faecalis Escherichia coli

Mechanistic Divergence: Fluoropolyoxin M Lacks the Potent Antifungal Chitin Synthase Inhibition of Canonical Polyoxins

In stark contrast to the canonical polyoxins (e.g., Polyoxin B, D) which are characterized by their potent, specific inhibition of fungal chitin synthase (e.g., Polyoxin D Ki = 5.2 µM, Polyoxin B IC50 = 0.18 mM), Fluoropolyoxin M is not reported to possess significant antifungal activity [1][2][3]. Instead, its described activity is antibacterial, targeting folate biosynthesis and thymidylate synthetase [4].

Mechanism of Action Antifungal Chitin Synthase

Biosynthetic Intermediacy: Fluoropolyoxin M Alters the Chromophore Ratio in the Polyoxin Complex

The addition of 5-fluorouracil to cultures of *Streptomyces cacaoi* results in a marked change in the molar ratio of the uracil:thymine:hydroxymethyluracil chromophores within the resulting polyoxin complex [1]. The successful isolation and chemical/biological characterization of Fluoropolyoxin M, as one of the two major aberrant products, serves as direct evidence of the substrate flexibility of the polyoxin biosynthetic machinery and provides a specific, definable chemical entity for studying this process.

Biosynthesis Mutasynthesis Streptomyces

Fluoropolyoxin M: Validated Research Use Cases for Assured Scientific Value


As a Negative Control in Antifungal Screening Programs Targeting Chitin Synthase

Given its demonstrated lack of significant antifungal activity and divergent mechanism compared to Polyoxin B or D, Fluoropolyoxin M is ideally suited as a structurally-related negative control in high-throughput screens for novel fungal cell wall inhibitors. This ensures that observed 'hits' are not merely artifacts of the peptidyl nucleoside scaffold but are specific to the chitin synthase inhibitory activity of the active controls [1]. Procurement is strategic for assay validation and reducing false-positive rates.

As a Key Analytical Standard for Polyoxin Biosynthesis and Precursor-Directed Mutasynthesis Studies

Fluoropolyoxin M is one of the two primary aberrant products generated when the polyoxin producer *Streptomyces cacaoi* is challenged with 5-fluorouracil [1]. This makes it an essential analytical standard for laboratories investigating the substrate flexibility of the polyoxin biosynthetic gene cluster. Its procurement is necessary for developing and calibrating LC-MS or HPLC methods to monitor precursor incorporation and for quantifying the yield of novel mutasynthetic products in pathway engineering experiments.

For Use in Antibacterial Discovery as a Weak Reference Compound for Folate Pathway Inhibitors

While its potency is lower than Fluoropolyoxin L, its reported activity against *Escherichia coli* and *Streptococcus faecalis* via folate synthesis inhibition positions it as a reference compound for mechanistic studies . It can be employed in assays to benchmark the potency of novel dihydropteroate synthase or thymidylate synthetase inhibitors, providing a defined, though weak, baseline for comparative analysis. This is particularly relevant for studies exploring the antibacterial consequences of nucleoside antibiotic modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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